molecular formula C23H25NO B13436887 5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 156458-93-4

5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No.: B13436887
CAS No.: 156458-93-4
M. Wt: 331.4 g/mol
InChI Key: UPLBRZUWLDDXKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of TMEDA (N,N,N’,N’-tetramethyl-ethane-1,2-diamine) to improve yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets, such as histamine and serotonin receptors. By binding to these receptors, the compound can modulate their activity and produce various physiological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its unique pharmacological profile, distinguishing it from other related compounds.

Properties

CAS No.

156458-93-4

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

2-cyclopropyl-9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol

InChI

InChI=1S/C23H25NO/c25-23(18-12-13-18)20-10-4-2-8-17(20)16-22(24-14-6-1-7-15-24)19-9-3-5-11-21(19)23/h2-5,8-11,16,18,25H,1,6-7,12-15H2

InChI Key

UPLBRZUWLDDXKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=CC=CC=C3C(C4=CC=CC=C42)(C5CC5)O

Origin of Product

United States

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